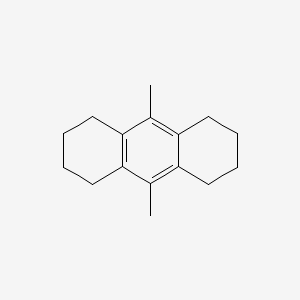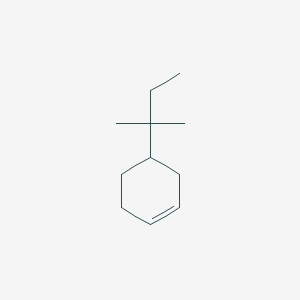
4-t-Pentylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of cyclohexene, where a tert-pentyl group is attached to the fourth carbon of the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions: 4-t-Pentylcyclohexene can be synthesized through the alkylation of cyclohexene with tert-pentyl halides under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the tert-pentyl carbocation, which then reacts with cyclohexene to form the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: 4-t-Pentylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated counterpart, 4-t-Pentylcyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: 4-t-Pentylcyclohexane.
Substitution: Halogenated cyclohexenes.
科学的研究の応用
4-t-Pentylcyclohexene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
作用機序
The mechanism of action of 4-t-Pentylcyclohexene depends on the specific reaction or applicationThis stabilization effect facilitates various transformations, making this compound a versatile intermediate in organic synthesis .
類似化合物との比較
Cyclohexene: The parent compound, lacking the tert-pentyl group.
4-t-Butylcyclohexene: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
4-t-Amylcyclohexene: Similar structure but with a tert-amyl group.
Uniqueness: 4-t-Pentylcyclohexene is unique due to the presence of the tert-pentyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted cyclohexenes. These effects influence the compound’s reactivity and stability, making it valuable in specific synthetic applications .
特性
CAS番号 |
51874-62-5 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
4-(2-methylbutan-2-yl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-4-11(2,3)10-8-6-5-7-9-10/h5-6,10H,4,7-9H2,1-3H3 |
InChIキー |
QHNHBWFHTRVZPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1CCC=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
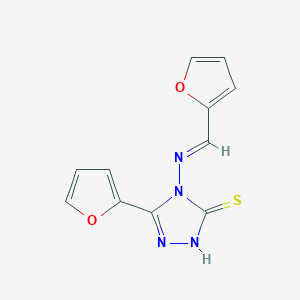
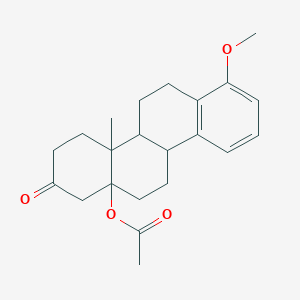
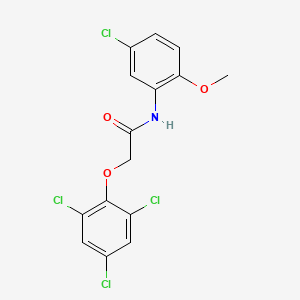
![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)
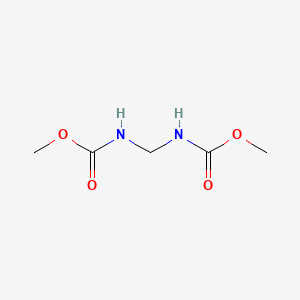
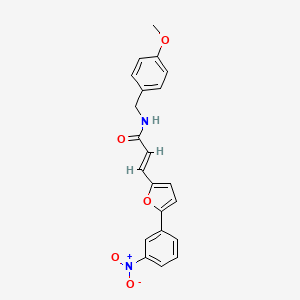
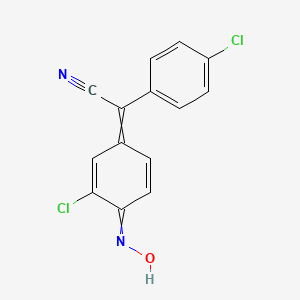
![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
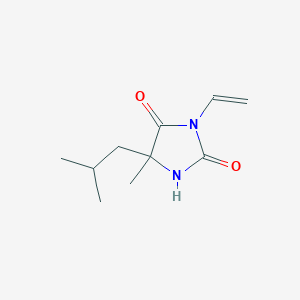
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)

